molecular formula C27H29ClN2O2 B027202 N-Didesmethyl Loperamide CAS No. 66164-06-5

N-Didesmethyl Loperamide

Cat. No. B027202
CAS RN: 66164-06-5
M. Wt: 449 g/mol
InChI Key: PXJHDOGGBLQFRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Didesmethyl Loperamide and related compounds, like N-Desmethyl-loperamide, involves complex chemical pathways. For instance, a high-yield route to synthesize the P-glycoprotein radioligand [11C]N-desmethyl-loperamide and its parent radioligand [11C]loperamide has been reported, starting from α,α-diphenyl-γ-butyrolactone and 4-(4-chlorophenyl)-4-hydroxypiperidine through multiple steps with varying yields (Wang, Gao, & Zheng, 2013).

Molecular Structure Analysis

The molecular structure of N-Didesmethyl Loperamide and its interactions, particularly with human cardiac ion channels, is of significant interest. For instance, N-Desmethyl Loperamide, a close structural relative, shows high affinity inhibition of the human ether-a-go-go-related gene (hERG) cardiac K+ channel, indicating a potentially different interaction with the channel compared to Loperamide (Vaz, Kang, Luo, & Rampe, 2017).

Chemical Reactions and Properties

Loperamide and its derivatives undergo several biotransformation reactions, including N-dealkylation to N-desmethylloperamide as the principal metabolic fate, and further reactions leading to N-desmethylloperamide's formation of potentially neurotoxic pyridinium species (Kalgutkar & Nguyen, 2004). These reactions underscore the importance of understanding the chemical properties of Loperamide derivatives for safety and efficacy assessments.

Physical Properties Analysis

The physical properties of N-Didesmethyl Loperamide, such as solubility, melting point, and stability, are crucial for its formulation and therapeutic application. While specific studies on N-Didesmethyl Loperamide's physical properties are scarce, research on Loperamide has shown that its solid dispersions exhibit complete amorphization under certain conditions, affecting its bioavailability and therapeutic effectiveness (Weuts et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with biological molecules, are integral to the pharmacological profile of N-Didesmethyl Loperamide. Studies on Loperamide have revealed its metabolic pathways and interaction with P-glycoprotein transporters, offering insights into its mechanism of action and potential for adverse effects (Kannan et al., 2010).

Scientific Research Applications

  • Cardiotoxicity Studies : It is used in research focusing on the cardiotoxic effects of high doses of loperamide, which can lead to cardiac toxicity (Teigeler et al., 2019).

  • PET Imaging : N-Didesmethyl Loperamide is utilized in PET imaging to assess the activity of efflux transporters at the blood-brain barrier, particularly targeting P-glycoprotein (Kannan et al., 2010).

  • hERG Cardiac K+ Channel Research : This compound is a weaker inhibitor of the human ether-a-go-go-related gene (hERG) cardiac K+ channel compared to loperamide, but it may contribute to the cardiotoxicity observed with loperamide abuse (Vaz et al., 2017).

  • Antidiarrheal Properties : Loperamide, the parent compound of N-Didesmethyl Loperamide, influences ion transport and secretion, contributing to its antidiarrheal properties (Hughes et al., 1982).

  • Antitumor Activity : Loperamide has shown antitumor activity by inducing cell apoptosis and causing G2/M-phase cell cycle arrest (Gong et al., 2012).

  • Child Diarrhea Treatment : Loperamide may be a useful adjunct in treating children older than 3 years with minimal dehydration (Li et al., 2007).

  • Cardiac Dysrhythmia Risks : Loperamide is a potent hERG channel blocker and can prolong the action potential duration, suggesting a causal link between loperamide and cases of torsade de pointes (Klein et al., 2016).

  • Gastrointestinal Motor Function : High doses of loperamide may affect gastrointestinal motor function and nausea-like behavior (Vera et al., 2019).

  • Fluid Content Distribution in Bowel : Loperamide and simethicone improve the efficacy of anti-diarrheal agents by affecting transit and fluid content in the small and large bowel (Placidi et al., 2012).

  • Calcium Influx Studies : Loperamide has a significant stimulatory effect on capacitative calcium influx in cells triggered by depletion of calcium in the endoplasmic reticulum (Daly & Harper, 2000).

Future Directions

One study suggests that delayed loperamide administration can be added to ritonavir-boosted oral docetaxel treatment, without affecting the overall systemic exposure of docetaxel . This indicates potential future directions for the use of N-Didesmethyl Loperamide in combination with other drugs.

properties

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN2O2/c28-24-13-11-21(12-14-24)26(32)15-18-30(19-16-26)20-17-27(25(29)31,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,32H,15-20H2,(H2,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJHDOGGBLQFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648790
Record name 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Didesmethyl Loperamide

CAS RN

66164-06-5
Record name 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Slow hydrolysis of the alkylation product (compound 1) with KOH in t-BuOH at 100° C. for 2-3 days gave the required precursor (4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide; compound 2 in the scheme above) in about 37% yield. Intermediate nitrile and amide precursor were characterized by spectroscopic techniques including 1H and 13C NMR, and LC-MS.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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